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Compound of Interest

Compound Name: Calcium tartrate

Cat. No.: B035300

Reframing the Role of Calcium Tartrate: From Preservative to Stabilizer

Contrary to some initial misconceptions, calcium tartrate's primary role in oenology is not as a
preservative to inhibit microbial spoilage. Instead, it is a crucial agent for ensuring the physical
stability of wine by preventing the precipitation of calcium tartrate crystals in the bottle. This
crystalline deposit, often mistaken by consumers as a flaw, is a significant quality concern. The
increasing prevalence of calcium tartrate instability, linked to factors such as rising pH levels
in wine, has made its management a key focus for winemakers.

This document provides detailed application notes and protocols for the use of micronized
calcium tartrate as a seeding agent to induce crystallization and facilitate the removal of
excess calcium, thereby ensuring the long-term stability of the wine.

Introduction to Calcium Tartrate Instability

Calcium tartrate (CaT) is a salt that can precipitate out of wine when the concentrations of
calcium and tartaric acid exceed its solubility limit. Several factors influence this instability:

e pH: Higher pH levels increase the concentration of the tartrate ion (T2-), which readily binds
with calcium to form CaT.[1][2]

e Calcium Concentration: Wines with calcium levels exceeding 60 mg/L for red wines and 80
mg/L for white and rosé wines are considered at risk of instability.[1]
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» Tartaric Acid Concentration: As a primary component of the salt, higher concentrations of
tartaric acid contribute to the potential for precipitation.

» Ethanol Content: Higher alcohol concentrations decrease the solubility of tartrate salts.

o Temperature: Unlike potassium bitartrate (KHT), CaT precipitation is not significantly
influenced by low temperatures, making cold stabilization an unreliable method for its
removal.[1][3][4]

Methods for Tartrate Stabilization

Winemakers have several methods at their disposal to achieve tartrate stability. These can be
broadly categorized as subtractive (removing ions) or additive (inhibiting crystal growth).
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Experimental Protocols
Assessing Calcium Tartrate Instability

Before treatment, it is essential to determine the wine's stability.
Protocol for Determining CaT Instability:

« Initial Calcium Measurement: Take a representative sample of the wine and measure its
initial calcium concentration (Cal) in mg/L. For white and rosé wines, ensure the wine is
protein stable before analysis.

e Seeding: In a 100 mL sample of the wine, add 400 mg of micronized calcium tartrate.

o Agitation and Incubation: Stir the sample for 15 minutes and then store it at 0°C for 24 hours.

[1]

« Filtration: After the incubation period, filter the wine sample through a 0.45 pum membrane
filter.

e Final Calcium Measurement: Measure the calcium concentration of the filtered sample
(Ca2).

o Calculation and Interpretation:

o Calculate the change in calcium concentration: ACa = Cal - Ca2.
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o Stable: ACa < 15 ppm

o Slightly Unstable: 15 ppm < ACa < 25 ppm

o Very Unstable: ACa > 25 ppm

Protocol for Calcium Tartrate Stabilization by Seeding

This protocol details the application of micronized calcium tartrate to induce and remove

excess calcium tartrate from wine.

Materials:

Micronized calcium tartrate (e.g., Enocristal Ca)
Wine to be treated
Tank with mixing capabilities (e.g., pump-over system)

Filtration unit

Procedure:

Dosage Calculation: Based on the instability assessment, determine the required dosage of
micronized calcium tartrate.

o For slightly unstable wines (15 ppm < ACa < 25 ppm): 20 g/hL
o For very unstable wines (ACa > 25 ppm): 50 g/hL

Slurry Preparation: Prepare a slurry by dissolving the micronized calcium tartrate in a small
amount of the wine to be treated at a ratio of approximately 1:10 to 1:20 (product to wine).

Addition to Wine: Add the slurry to the main tank of wine, ensuring thorough mixing for
complete homogenization. This can be achieved through a pump-over or by using a
mechanical agitator.

Contact Time and Temperature: Maintain the wine at a cellar temperature between 10-15°C
for a contact period of 7 to 15 days.[3] Occasional stirring during this period can be
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beneficial.

e Monitoring (Optional): The reduction in calcium concentration can be monitored periodically
by taking samples, filtering them, and measuring the calcium content.

e Racking and Filtration: After the contact period, rack the wine off the sediment (precipitated
calcium tartrate crystals).

 Final Filtration: Perform a final filtration to ensure the complete removal of all crystals before
bottling.

Visualization of the Stabilization Workflow

The following diagram illustrates the workflow for assessing and treating calcium tartrate
instability in wine.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Y

Assess CaT Instability
(Protocol 3.1)

Is Wine Stable?

\w:a <15 ppm)

Alternative

No Path

Micronized CaT Seeding Consider Other Stabilization Methods

(Protocol 3.2)

(e.g., Electrodialysis, Protective Colloids)

Contact Time
(7-15 days at 10-15°C)

Racking

Final Filtration

Ready for Bottling

Click to download full resolution via product page

Caption: Workflow for Calcium Tartrate Stabilization in Wine.
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This comprehensive guide provides researchers, scientists, and winemaking professionals with

the necessary information and protocols to effectively manage calcium tartrate stability,

ensuring the production of high-quality, commercially acceptable wines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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